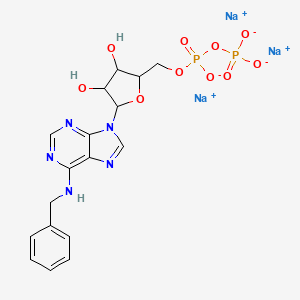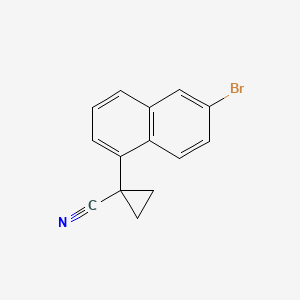
Methyl 2-formamido-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of synthetic cannabinoids, which are psychoactive substances often found in illicit drug markets .
- These compounds mimic the effects of natural cannabinoids (such as THC) and interact with cannabinoid receptors in the brain.
Methyl 2-formamido-3-methylbutanoate: is a chemical compound with the molecular formula CHNO.
Vorbereitungsmethoden
- The synthetic route to produce Methyl 2-formamido-3-methylbutanoate involves chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not widely documented in the literature.
- precursor compounds like MDMB-INACA (CAS 2709672-58-0) serve as starting materials for its synthesis .
Analyse Chemischer Reaktionen
- Methyl 2-formamido-3-methylbutanoate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions would need further investigation.
Wissenschaftliche Forschungsanwendungen
- Research on Methyl 2-formamido-3-methylbutanoate is limited due to its relatively recent emergence.
- Its applications span multiple fields:
Forensics: Identification and detection of synthetic cannabinoids in plant materials.
Toxicology: Assessing its impact on health and safety.
Clinical Research: Investigating potential therapeutic effects.
Chemistry and Biology: Studying its interactions with receptors and pathways.
Wirkmechanismus
- The exact mechanism by which Methyl 2-formamido-3-methylbutanoate exerts its effects remains unclear.
- It likely interacts with the endocannabinoid system, affecting neurotransmitter release and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-formamido-3-methylbutanoate is part of a diverse group of synthetic cannabinoids.
- Similar compounds include JWH-018, AB-FUBINACA, and 5F-ADB, each with distinct chemical structures and effects.
Eigenschaften
IUPAC Name |
methyl 2-formamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAFWGOCRMGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)





![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)



